molecular formula C9H15NO2 B13014847 Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate

Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B13014847
M. Wt: 169.22 g/mol
InChI Key: YBKIYPUZUSZZFL-UHFFFAOYSA-N
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Description

Ethyl 3-azabicyclo[410]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

The synthesis of ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism and scope. Another approach involves the reaction of N-propargylic β-enaminones with acetylenedicarboxylates under catalyst-free conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of biologically active molecules. It has been incorporated into the structure of antihistamine drugs to improve their physicochemical properties . In organic synthesis, it serves as a precursor for the preparation of various functionalized derivatives . Its unique structure makes it valuable for studying strain-releasing reactions and other chemical transformations.

Mechanism of Action

The mechanism of action of ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the ring system plays a crucial role in its reactivity and binding properties. This compound can act on various biological targets, making it useful in drug design and development .

Comparison with Similar Compounds

Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate can be compared with other similar compounds, such as tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and 3-azabicyclo[3.1.1]heptanes These compounds share similar structural features but differ in their specific functional groups and applications The presence of the ethyl ester group in ethyl 3-azabicyclo[41

Properties

IUPAC Name

ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)9-5-7(9)3-4-10-6-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKIYPUZUSZZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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